Lysyl hydroxylase 2-IN-2

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

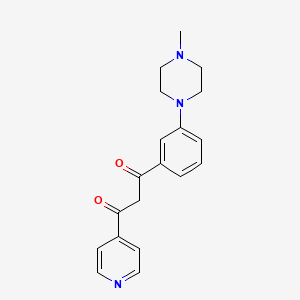

C19H21N3O2 |

|---|---|

Peso molecular |

323.4 g/mol |

Nombre IUPAC |

1-[3-(4-methylpiperazin-1-yl)phenyl]-3-pyridin-4-ylpropane-1,3-dione |

InChI |

InChI=1S/C19H21N3O2/c1-21-9-11-22(12-10-21)17-4-2-3-16(13-17)19(24)14-18(23)15-5-7-20-8-6-15/h2-8,13H,9-12,14H2,1H3 |

Clave InChI |

KLTKMDQRTMSKQQ-UHFFFAOYSA-N |

SMILES canónico |

CN1CCN(CC1)C2=CC=CC(=C2)C(=O)CC(=O)C3=CC=NC=C3 |

Origen del producto |

United States |

Foundational & Exploratory

Lysyl Hydroxylase 2-IN-2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysyl hydroxylase 2 (LH2), encoded by the PLOD2 gene, is a critical enzyme in the post-translational modification of collagen. It specifically hydroxylates lysine (B10760008) residues in the telopeptides of fibrillar collagens, a key step in the formation of stable, hydroxylysine aldehyde-derived collagen cross-links (HLCCs). Elevated LH2 activity is strongly associated with the pathological tissue stiffness observed in fibrosis and the metastatic potential of various cancers. Lysyl hydroxylase 2-IN-2 is a potent and selective small molecule inhibitor of LH2, offering a promising therapeutic strategy for diseases characterized by excessive collagen cross-linking. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its impact on cellular signaling pathways and outlining key experimental protocols for its study.

Core Mechanism of Action: Inhibition of Collagen Cross-Linking

This compound directly targets the enzymatic activity of LH2. By inhibiting LH2, the compound prevents the hydroxylation of telopeptidyl lysines on procollagen (B1174764) molecules within the endoplasmic reticulum. This, in turn, blocks the formation of stable HLCCs in the extracellular matrix. The primary consequence is a reduction in collagen fiber stability and a decrease in overall tissue stiffness.

The inhibitory potency of this compound has been determined, with a reported half-maximal inhibitory concentration (IC50) of approximately 500 nM .[1][2] A key functional outcome of this inhibition is the impediment of cancer cell migration. Studies have shown that this compound effectively inhibits the migration of wild-type (WT) 344SQ adenocarcinoma cells, while having no effect on the migration of LH2 knockout (KO) cells from the same cell line, demonstrating its specificity for LH2-dependent processes.[1][2]

Impact on Cellular Signaling Pathways

The inhibition of LH2 by this compound instigates a cascade of downstream effects on several critical signaling pathways that regulate cell proliferation, survival, migration, and epithelial-mesenchymal transition (EMT).

PI3K/Akt Signaling Pathway

A significant body of evidence indicates that the inhibition of LH2/PLOD2 leads to the downregulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a central regulator of cell growth, survival, and metabolism.

-

Mechanism: Knockdown of PLOD2 has been shown to inactivate the PI3K/Akt pathway, leading to a reduction in the phosphorylation of Akt at both Threonine 308 and Serine 473. This inactivation subsequently affects the expression of downstream targets involved in EMT.

-

Functional Consequences: The suppression of PI3K/Akt signaling upon LH2 inhibition contributes to a decrease in cell proliferation, migration, and invasion.

Caption: Inhibition of LH2 by this compound can indirectly suppress the PI3K/Akt signaling pathway.

Epithelial-Mesenchymal Transition (EMT) Regulation

EMT is a cellular program that is critical for embryonic development and wound healing, but is also hijacked by cancer cells to promote invasion and metastasis. LH2 activity is closely linked to the regulation of EMT-associated proteins.

-

Mechanism: Inhibition of PLOD2 has been demonstrated to reverse EMT phenotypes. This is characterized by an upregulation of the epithelial marker E-cadherin and a downregulation of mesenchymal markers such as N-cadherin, Vimentin, Snail, and Slug. The modulation of the PI3K/Akt pathway is a key mechanism through which LH2 inhibition influences these EMT markers.

-

Functional Consequences: By reversing EMT, this compound can reduce the migratory and invasive capacity of cancer cells.

Caption: this compound mediated inhibition of LH2 reverses EMT.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a master regulator of fibrosis and is also implicated in cancer progression. The relationship between LH2 and TGF-β signaling is complex and appears to be context-dependent.

-

Upstream Regulation: TGF-β is a known inducer of PLOD2 gene expression, acting through the ALK5-Smad2/3P signaling axis.

-

Downstream Effects of Inhibition: While some studies suggest that inhibition of the broader lysyl oxidase family can stimulate TGF-β signaling, others indicate that LH2 inhibition can ameliorate fibrosis through the TGF-β/Smad pathway, with a trend towards decreased phosphorylation of Smad2 and Smad4. Further research is needed to fully elucidate the direct impact of this compound on this pathway.

HIF-1α Signaling Pathway

Hypoxia-inducible factor-1 alpha (HIF-1α) is a key transcription factor that enables cellular adaptation to low oxygen conditions, a common feature of the tumor microenvironment.

-

Upstream Regulation: HIF-1α is a direct transcriptional activator of the PLOD2 gene. Under hypoxic conditions, HIF-1α levels rise, leading to increased LH2 expression and subsequent collagen cross-linking.

-

Potential Feedback Loop: There is some evidence to suggest a positive feedback loop where lysyl oxidase (LOX) family members, through the production of hydrogen peroxide as a byproduct of their enzymatic activity, can activate the Akt pathway, thereby upregulating HIF-1α. Inhibition of LH2 could potentially disrupt this feedback mechanism.

Quantitative Data

The following tables summarize the available quantitative data for this compound and the effects of LH2 inhibition.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 | ~500 nM | Purified LH2 enzyme | [1][2] |

Table 2: Functional Effects of LH2 Inhibition

| Assay | Effect of LH2 Inhibition | Cell Line | Notes |

| Cell Migration | Inhibition | 344SQ WT | No effect observed in LH2 KO cells.[1][2] |

| Cell Invasion | Inhibition | Head and Neck Squamous Cell Carcinoma Cells | LH2 knockdown significantly blunted invasive capacity. |

| Cell Proliferation | Inhibition | Esophageal Squamous Carcinoma Cells | Silencing of LOXL2 significantly inhibited proliferation. |

Table 3: Effects of LH2 Inhibition on Signaling Molecules

| Signaling Pathway | Molecule | Effect of LH2 Inhibition | Cell Line |

| PI3K/Akt | p-Akt (Thr308) | Decrease | Esophageal Squamous Carcinoma Cells |

| PI3K/Akt | p-Akt (Ser473) | Decrease | Esophageal Squamous Carcinoma Cells |

| EMT | E-cadherin | Increase | Renal Cell Carcinoma Cells |

| EMT | N-cadherin | Decrease | Renal Cell Carcinoma Cells |

| EMT | Vimentin | Decrease | Renal Cell Carcinoma Cells |

| EMT | Snail | Decrease | Glioma Cells |

| EMT | Slug | Decrease | Glioma Cells |

| TGF-β/Smad | p-Smad2 | Tended to decrease | Folic acid-induced renal fibrosis model |

| TGF-β/Smad | Smad4 | Tended to decrease | Folic acid-induced renal fibrosis model |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the mechanism of action of this compound.

In Vitro Lysyl Hydroxylase 2 Inhibition Assay

This assay is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of LH2.

-

Principle: A luminescence-based assay that measures the amount of succinate (B1194679) produced as a byproduct of the hydroxylation reaction catalyzed by LH2.

-

Materials:

-

Recombinant human LH2

-

This compound

-

(Ile-Lys-Gly)3 peptide substrate

-

α-ketoglutarate

-

FeSO4

-

Ascorbic acid

-

Catalase

-

Succinate detection reagent (e.g., Succinate-Glo™ Assay, Promega)

-

384-well white plates

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the reaction buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl), recombinant LH2, and the inhibitor at various concentrations.

-

Initiate the reaction by adding a mixture of the peptide substrate, α-ketoglutarate, FeSO4, ascorbic acid, and catalase.

-

Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).

-

Stop the reaction by adding a terminating solution or by heat inactivation.

-

Add the succinate detection reagent according to the manufacturer's instructions.

-

Incubate at room temperature to allow the luminescent signal to develop.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.

-

Caption: Workflow for the in vitro LH2 inhibition assay.

Cell Migration Assay (Transwell Assay)

This assay evaluates the effect of this compound on the migratory capacity of cells.

-

Principle: Cells are seeded in the upper chamber of a transwell insert with a porous membrane and migrate towards a chemoattractant in the lower chamber. The inhibitor is added to assess its effect on this migration.

-

Materials:

-

Cell line of interest (e.g., 344SQ WT and LH2 KO)

-

Transwell inserts (e.g., 8 µm pore size)

-

24-well plates

-

Cell culture medium

-

Fetal Bovine Serum (FBS) as a chemoattractant

-

This compound

-

Crystal violet staining solution

-

Cotton swabs

-

-

Procedure:

-

Culture cells to sub-confluency.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Resuspend the starved cells in serum-free medium containing various concentrations of this compound or vehicle control (DMSO).

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of a 24-well plate.

-

Place the transwell inserts into the wells.

-

Seed the cell suspension into the upper chamber of the inserts.

-

Incubate for a period that allows for significant migration (e.g., 12-24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., methanol).

-

Stain the fixed cells with crystal violet.

-

Elute the stain and measure the absorbance with a plate reader, or count the number of migrated cells in several fields of view under a microscope.

-

Quantify the inhibition of migration relative to the vehicle control.

-

Western Blot Analysis of Signaling Proteins

This protocol is for assessing the effect of this compound on the expression and phosphorylation status of key signaling proteins.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect the proteins of interest.

-

Materials:

-

Cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-E-cadherin, anti-Vimentin, anti-LH2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Culture cells and treat with this compound at various concentrations and for different time points.

-

Lyse the cells and collect the protein extracts.

-

Quantify the protein concentration.

-

Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

-

Conclusion

This compound is a potent and specific inhibitor of LH2 that effectively disrupts the pathological cross-linking of collagen. Its mechanism of action extends beyond the extracellular matrix, influencing key intracellular signaling pathways such as PI3K/Akt and modulating the cellular phenotype through the regulation of EMT. These multifaceted effects make this compound a valuable research tool for investigating the roles of LH2 in disease and a promising lead compound for the development of novel therapeutics for fibrosis and cancer. Further investigation into its in vivo efficacy and detailed pharmacokinetics will be crucial for its translation to clinical applications.

References

The Function of Lysyl Hydroxylase 2-IN-2: A Technical Guide to a Potent PLOD2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysyl hydroxylase 2 (LH2), encoded by the PLOD2 gene, is a critical enzyme in the post-translational modification of collagen. It specifically hydroxylates lysine (B10760008) residues within the telopeptides of fibrillar collagens, a foundational step for the formation of stable, hydroxylysine aldehyde-derived collagen cross-links (HLCCs). Elevated LH2 activity is implicated in the pathological tissue stiffening observed in fibrosis and the creation of a permissive microenvironment for cancer cell invasion and metastasis. Lysyl hydroxylase 2-IN-2 is a potent and specific small molecule inhibitor of LH2, serving as a valuable chemical tool to probe the enzymatic function of LH2 and as a potential therapeutic lead for diseases characterized by aberrant collagen cross-linking. This guide provides an in-depth overview of the function of this compound, detailing its mechanism of action, the signaling pathways governing its target, and relevant experimental protocols.

Core Function of Lysyl Hydroxylase 2 (PLOD2) and its Inhibition

Lysyl hydroxylase 2 is an α-ketoglutarate-dependent dioxygenase that catalyzes the hydroxylation of lysine to hydroxylysine. There are three lysyl hydroxylase isoforms (LH1-3), each with distinct substrate specificities. While all three isoforms can hydroxylate lysine residues in the helical regions of collagen, LH2 is uniquely responsible for the hydroxylation of lysine residues in the N- and C-telopeptides of fibrillar collagens.[1] This specific modification is the rate-limiting step for the formation of pyridinoline (B42742) and deoxypyridinoline (B1589748) cross-links, which are highly stable and contribute to the tensile strength and insolubility of collagen fibers.[2]

In pathological contexts such as fibrosis and cancer, the upregulation of PLOD2 leads to a shift in collagen cross-linking from the less stable lysine aldehyde-derived cross-links (LCCs) to the more stable HLCCs.[3] This alteration in the extracellular matrix (ECM) composition increases tissue stiffness, which can promote tumor progression and fibrotic disease.[3]

This compound functions as a competitive inhibitor of LH2, binding to the enzyme and preventing it from hydroxylating its lysine substrates on collagen. This inhibition effectively blocks the formation of HLCCs, thereby reducing collagen cross-linking and its pathological consequences. A key reported effect of LH2 inhibition is the impediment of cancer cell migration.[4][5]

Quantitative Data on PLOD2 Inhibitors

The inhibitory potential of small molecules against PLOD2 is typically quantified by their half-maximal inhibitory concentration (IC50). Below is a summary of publicly available data for known PLOD2 inhibitors.

| Inhibitor Name | IC50 Value | Target | Notes |

| This compound | ~500 nM | Lysyl hydroxylase 2 (LH2/PLOD2) | Potent inhibitor shown to impede cell migration in wild-type cells but not in LH2 knockout cells.[4][5] |

| Lysyl hydroxylase 2-IN-1 | ~300 nM | Lysyl hydroxylase 2 (LH2/PLOD2) | Demonstrates selectivity for LH2 over LH1 and LH3. |

Signaling Pathways Regulating PLOD2 Expression

The expression of PLOD2 is tightly regulated by several key signaling pathways, making it a convergence point for various pro-fibrotic and pro-metastatic stimuli. Understanding these pathways is crucial for contextualizing the function of PLOD2 and the effects of its inhibition.

Hypoxia-Inducible Factor 1α (HIF-1α) Pathway

Hypoxia, a common feature of the tumor microenvironment, is a potent inducer of PLOD2 expression. The master regulator of the cellular response to hypoxia is the transcription factor HIF-1α. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation.[6] Under hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and bind to hypoxia-responsive elements (HREs) in the promoter regions of its target genes, including PLOD2.[5][7] Both HIF-1α and HIF-2α have been shown to be capable of upregulating PLOD2 expression.[8]

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. A hierarchical network of hypoxia-inducible factor and SMAD proteins governs procollagen lysyl hydroxylase 2 induction by hypoxia and transforming growth factor β1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Procollagen Lysyl Hydroxylase 2 is Essential for Hypoxia-Induced Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dysregulation of PLOD2 Promotes Tumor Metastasis and Invasion in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Regulatory mechanism of HIF-1α and its role in liver diseases: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A hierarchical network of hypoxia-inducible factor and SMAD proteins governs procollagen lysyl hydroxylase 2 induction by hypoxia and transforming growth factor β1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Lysyl Hydroxylase 2-IN-2: A Potent and Selective PLOD2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lysyl hydroxylase 2 (LH2), encoded by the PLOD2 gene, is a critical enzyme in collagen biosynthesis, specifically catalyzing the hydroxylation of lysine (B10760008) residues in collagen telopeptides. This post-translational modification is essential for the formation of stable, mature collagen cross-links. Aberrant PLOD2 activity is implicated in the pathophysiology of various diseases characterized by excessive collagen deposition and tissue stiffening, including numerous cancers and fibrotic disorders. Consequently, the development of selective PLOD2 inhibitors represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of a potent and selective PLOD2 inhibitor, "Lysyl hydroxylase 2-IN-2" (also referred to as compound 13), a novel 1,3-diketone analogue. This document details its mechanism of action, inhibitory activity, and the experimental methodologies used for its characterization, aimed at facilitating further research and drug development efforts targeting PLOD2.

Introduction to PLOD2 and Its Role in Disease

Procollagen-lysine, 2-oxoglutarate 5-dioxygenase 2 (PLOD2) is a member of the lysyl hydroxylase family of enzymes. Its primary function is to hydroxylate lysine residues within the telopeptides of procollagen (B1174764) chains. This hydroxylation is a prerequisite for the subsequent glycosylation and formation of hydroxylysine aldehyde-derived collagen cross-links (HLCCs), which are crucial for the tensile strength and stability of collagen fibrils.

Upregulation of PLOD2 has been observed in a wide range of solid tumors, including but not limited to, breast, lung, colorectal, and pancreatic cancers, as well as in various fibrotic conditions such as liver and lung fibrosis.[1][2][3] In the context of cancer, increased PLOD2 expression contributes to the remodeling of the tumor microenvironment, leading to increased tissue stiffness, which can promote tumor cell invasion and metastasis.[1][2] PLOD2 expression is often regulated by hypoxia-inducible factor-1α (HIF-1α) and transforming growth factor-beta (TGF-β), key signaling molecules in both cancer progression and fibrosis.[1][4][5]

This compound (Compound 13): A Selective PLOD2 Inhibitor

This compound (compound 13) is a novel small molecule inhibitor of PLOD2, belonging to the 1,3-diketone class of compounds. It was identified through a high-throughput screening campaign followed by rational, structure-based design.[1]

Mechanism of Action

This compound acts as a competitive inhibitor of PLOD2. Its 1,3-diketone moiety is believed to chelate the active site Fe(II) ion, which is essential for the catalytic activity of the enzyme.[1] This interaction prevents the binding of the 2-oxoglutarate co-substrate and the subsequent hydroxylation of lysine residues on procollagen.

Quantitative Data

The following tables summarize the in vitro inhibitory activity and selectivity of this compound (compound 13).

| Table 1: In Vitro Inhibitory Activity of this compound (Compound 13) | |

| Target | IC50 (nM) |

| Lysyl Hydroxylase 2 (PLOD2/LH2) | ~500[1][6][7] |

| Table 2: Selectivity Profile of this compound (Compound 13) | ||

| Enzyme | IC50 (nM) | Selectivity (fold vs. LH2) |

| Lysyl Hydroxylase 1 (LH1) | ~1500 | ~3 |

| Lysyl Hydroxylase 3 (LH3) | ~4500 | ~9 |

| Data derived from the primary research article "Unleashing the Potential of 1,3-Diketone Analogues as Selective LH2 Inhibitors".[1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Luciferase-Based PLOD2 Enzymatic Assay

This assay quantitatively measures the enzymatic activity of PLOD2 by detecting the production of succinate (B1194679), a co-product of the hydroxylation reaction.

Principle: The amount of succinate produced is directly proportional to the enzymatic activity of PLOD2. The succinate is then used in a series of enzymatic reactions that lead to the generation of a luminescent signal.

Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 100 µM FeCl2, 2 mM L-ascorbic acid, and 2 mg/mL catalase.

-

Prepare solutions of recombinant human PLOD2 (LH2), a synthetic peptide substrate (e.g., a collagen-like peptide with lysine residues), and 2-oxoglutarate in the reaction buffer.

-

Prepare a serial dilution of this compound in DMSO.

-

-

Enzymatic Reaction:

-

In a 384-well plate, add 2 µL of the inhibitor solution (or DMSO for control).

-

Add 4 µL of the PLOD2 enzyme solution and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 4 µL of a solution containing the peptide substrate and 2-oxoglutarate.

-

Incubate the reaction mixture for 60 minutes at 37°C.

-

-

Succinate Detection:

-

Add a commercially available succinate detection reagent (e.g., Succinate-Glo™ Assay) according to the manufacturer's instructions. This reagent contains enzymes that convert succinate into a substrate for luciferase.

-

Incubate for 60 minutes at room temperature to allow for signal development.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the inhibitor relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

-

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

Cell Line: 344SQ murine lung adenocarcinoma cells (parental and CRISPR-Cas9 mediated PLOD2 knockout).

Protocol:

-

Cell Seeding:

-

Seed 344SQ cells (parental or PLOD2 knockout) in a 24-well plate and grow them to confluence.

-

-

Wound Creation:

-

Create a uniform scratch (wound) in the cell monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

-

Inhibitor Treatment:

-

Add fresh culture medium containing various concentrations of this compound (or DMSO as a control) to the wells.

-

-

Image Acquisition:

-

Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24 hours) using a microscope equipped with a camera.

-

-

Data Analysis:

-

Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure for each condition relative to the initial wound area.

-

Compare the wound closure rates between the inhibitor-treated and control groups for both parental and PLOD2 knockout cells to determine the PLOD2-dependent effect on cell migration.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, visualize key signaling pathways involving PLOD2 and the experimental workflows.

Caption: Upstream regulation of PLOD2 expression by HIF-1α and TGF-β signaling pathways.

Caption: Downstream effects of PLOD2 activity leading to cancer progression and fibrosis.

Caption: Experimental workflow for the characterization of a PLOD2 inhibitor.

Future Directions and Conclusion

The discovery of this compound (compound 13) represents a significant advancement in the development of targeted therapies against PLOD2. Its potency and selectivity in in vitro and cell-based assays establish it as a valuable chemical probe for further elucidating the biological functions of PLOD2 and as a lead compound for drug development.

Future research should focus on:

-

In vivo Efficacy: Evaluating the anti-tumor and anti-fibrotic effects of this compound in relevant animal models.

-

Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

-

Toxicology: Determining the safety profile of the inhibitor.

-

Lead Optimization: Further structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties.

References

- 1. Unleashing the Potential of 1,3-Diketone Analogues as Selective LH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scholars.uky.edu [scholars.uky.edu]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Unleashing the Potential of 1,3-Diketone Analogues as Selective LH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Landscape of a Selective LH2 Inhibitor: A Technical Guide to Lysyl Hydroxylase 2-IN-2

For Immediate Release

[City, State] – [Date] – In the intricate world of extracellular matrix remodeling and its implications in disease, the enzyme Lysyl Hydroxylase 2 (LH2) has emerged as a critical therapeutic target. Now, a potent and selective inhibitor, designated as Lysyl Hydroxylase 2-IN-2 (also known as compound 13), offers a promising tool for researchers in fibrosis, cancer metastasis, and other related fields. This technical guide provides an in-depth analysis of the structure, chemical properties, and biological activity of this novel inhibitor, tailored for researchers, scientists, and drug development professionals.

Introduction to Lysyl Hydroxylase 2 (LH2) and Its Inhibition

Lysyl hydroxylase 2 (LH2), an α-ketoglutarate-dependent dioxygenase, plays a pivotal role in the post-translational modification of collagen.[1] Specifically, LH2 catalyzes the hydroxylation of lysine (B10760008) residues within the telopeptides of collagen.[2][3] This hydroxylation is a prerequisite for the formation of stable, mature collagen cross-links of the hydroxylysine-aldehyde derived pathway, which contribute to the tensile strength and stiffness of tissues.[2][4] Dysregulation of LH2 activity is implicated in various pathologies, including fibrosis and the stiffening of the tumor stroma, which can promote cancer progression and metastasis.[2]

This compound has been identified as a potent and selective inhibitor of LH2, offering a valuable chemical probe to investigate the biological functions of LH2 and as a potential starting point for the development of novel therapeutics.

Structure and Chemical Properties of this compound

Based on current literature, there are conflicting reports on the precise chemical structure of the compound referred to as "this compound" or "compound 13". One source describes it as a 1,3-diketone analog, while another patent application details a haloallylamine sulfone derivative. The more extensively referenced structure in the context of selective LH2 inhibition appears to be the 1,3-diketone analog . The design of this class of inhibitors leverages the incorporation of a 1-methyl piperazine (B1678402) moiety, which is believed to confer selectivity through specific interactions with the LH2 active site.[5]

Further clarification from the primary scientific literature is required for the definitive structure. However, the key structural features of the 1,3-diketone series of inhibitors are designed to chelate the active site iron and mimic the co-substrate, α-ketoglutarate.

Quantitative Data Summary

This compound exhibits significant potency and selectivity for LH2 over other lysyl hydroxylase isoforms. The available quantitative data is summarized in the table below.

| Parameter | Value | Target | Reference |

| IC50 | ~500 nM | Human LH2 | [5][6] |

| Selectivity | ~3-fold vs. LH1 | Human LH1 | [5] |

| Selectivity | ~9-fold vs. LH3 | Human LH3 | [5] |

Mechanism of Action

This compound acts as a competitive inhibitor of LH2. By binding to the active site, it prevents the hydroxylation of lysine residues in collagen telopeptides. This inhibition disrupts the formation of hydroxylysine-aldehyde derived cross-links (HLCCs), leading to a shift towards more labile, lysine-aldehyde derived cross-links (LCCs). This alteration in collagen cross-linking can reduce tissue stiffness and impact downstream cellular processes such as cell migration.[5][6]

Caption: LH2-mediated collagen cross-linking pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro LH2 Enzymatic Assay

A common method to assess the enzymatic activity of LH2 and the potency of inhibitors is a non-radioactive, luciferase-based assay.

Principle: This assay quantifies the conversion of α-ketoglutarate to succinate (B1194679) by LH2. The amount of succinate produced is then measured using a coupled enzymatic reaction that results in the generation of a luminescent signal.

Materials:

-

Recombinant human LH2

-

Collagen-like peptide substrate (e.g., (Pro-Pro-Gly)n)

-

α-ketoglutarate

-

Ascorbate

-

Fe(II)

-

Succinate detection reagent (containing succinyl-CoA synthetase, pyruvate (B1213749) kinase, and luciferase)

-

This compound or other test compounds

-

Assay buffer (e.g., HEPES buffer, pH 7.5)

-

White, opaque 96- or 384-well plates

Procedure:

-

Prepare a reaction mixture containing the assay buffer, collagen-like peptide substrate, ascorbate, and Fe(II).

-

Add the test compound (this compound) at various concentrations to the wells.

-

Initiate the reaction by adding a mixture of recombinant LH2 and α-ketoglutarate.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a denaturing agent).

-

Add the succinate detection reagent to each well.

-

Incubate at room temperature to allow for the conversion of succinate to a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Cell Migration Assay (Boyden Chamber Assay)

This assay is used to evaluate the effect of LH2 inhibition on the migratory capacity of cells.

Principle: The Boyden chamber assay measures the movement of cells across a porous membrane in response to a chemoattractant.

Materials:

-

Cell line with high LH2 expression (e.g., 344SQ lung adenocarcinoma cells) and a corresponding LH2 knockout cell line.[6]

-

Boyden chambers (transwell inserts with a porous membrane)

-

Cell culture medium

-

Chemoattractant (e.g., fetal bovine serum)

-

This compound

-

Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)

-

Microscope

Procedure:

-

Culture the cells to be tested.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Place the Boyden chamber inserts into the wells of a 24-well plate containing the chemoattractant in the lower chamber.

-

Seed the pre-treated cells into the upper chamber of the inserts in a serum-free medium.

-

Incubate the plate for a period that allows for cell migration (e.g., 16-24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the fixed cells with crystal violet.

-

Count the number of migrated cells in several microscopic fields for each insert.

-

Quantify the results and compare the migration of treated cells to untreated controls and LH2 knockout cells.

Caption: General experimental workflow for the evaluation of LH2 inhibitors.

Conclusion

This compound represents a significant advancement in the study of collagen biology and the development of therapeutics for diseases characterized by excessive tissue stiffening. Its potency and selectivity make it an invaluable tool for elucidating the specific roles of LH2 in health and disease. This technical guide provides a foundational understanding of this inhibitor, which should empower researchers to effectively utilize it in their investigations. Further research to definitively establish its chemical structure and to explore its in vivo efficacy is warranted.

References

"Lysyl hydroxylase 2-IN-2" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lysyl hydroxylase 2-IN-2, a potent and selective inhibitor of Lysyl hydroxylase 2 (LH2). This document details its chemical properties, the biological pathways it modulates, and experimental protocols for its use in research settings.

Core Data Summary

This compound, also identified as compound 13 in scientific literature, is a small molecule inhibitor designed to target the enzymatic activity of LH2. Below is a summary of its key quantitative data.

| Parameter | Value | Reference |

| Compound Name | This compound (compound 13) | [1][2] |

| CAS Number | Not currently available | |

| Molecular Formula | C₁₉H₂₁N₃O₂ | |

| Molecular Weight | 323.39 g/mol | |

| IC₅₀ for LH2 | Approximately 500 nM | [1][2] |

Introduction to Lysyl Hydroxylase 2 (LH2)

Lysyl hydroxylase 2 (LH2), encoded by the PLOD2 gene, is a member of the alpha-ketoglutarate-dependent hydroxylase enzyme family.[3] These enzymes require iron (Fe²⁺) and vitamin C as cofactors for their catalytic activity.[3] LH2 plays a crucial role in the post-translational modification of collagen, specifically by hydroxylating lysine (B10760008) residues within the telopeptide regions of procollagen (B1174764) chains in the endoplasmic reticulum.[3] This hydroxylation is a critical step for the formation of stable collagen cross-links, which are essential for the integrity and mechanical strength of the extracellular matrix (ECM). There are three known lysyl hydroxylase isoforms (LH1, LH2, and LH3), each with distinct substrate specificities. While all three can hydroxylate lysyl residues in the helical region of collagen, LH2 is uniquely responsible for hydroxylating telopeptidyl lysine residues.[3]

The activity of LH2 is implicated in various pathological conditions, including fibrosis and cancer metastasis. In these diseases, overexpression of LH2 leads to altered collagen cross-linking, resulting in a stiffer and more disorganized ECM that promotes disease progression. Consequently, the development of selective LH2 inhibitors like this compound is of significant interest for therapeutic intervention.

TGF-β Signaling Pathway Regulating LH2 Expression

The expression of the PLOD2 gene, which encodes for LH2, is regulated by the Transforming Growth Factor-beta (TGF-β) signaling pathway.[4][5] This pathway is a key player in cellular processes such as growth, differentiation, and ECM remodeling. The upregulation of LH2 in fibrotic diseases and cancer is often mediated by this signaling cascade.

The pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGF-βRII), which then recruits and phosphorylates a type I receptor (TGF-βRI).[6][7] The activated TGF-βRI proceeds to phosphorylate receptor-regulated SMAD proteins (R-SMADs), specifically SMAD2 and SMAD3.[6][7] These phosphorylated R-SMADs form a complex with SMAD4 (a common SMAD, or co-SMAD). This SMAD complex then translocates to the nucleus, where it acts as a transcription factor. In the case of PLOD2 regulation, the SMAD complex collaborates with other transcription factors, such as SP1, to bind to the promoter region of the PLOD2 gene and enhance its transcription.[4][5]

Caption: TGF-β signaling cascade leading to the expression of LH2.

Experimental Protocols

The identification and characterization of LH2 inhibitors such as this compound have been facilitated by the development of robust high-throughput screening (HTS) assays.[8] A commonly employed method is a luminescence-based assay that measures the production of succinate (B1194679), a co-product of the hydroxylation reaction.[8]

High-Throughput Luminescence-Based LH2 Inhibition Assay

Objective: To quantify the inhibitory activity of test compounds against recombinant human LH2.

Principle: The assay quantifies LH2 activity by measuring the amount of succinate produced in the hydroxylation reaction. This is achieved through a coupled enzyme system where succinate is converted to ATP, which is then detected via a luciferase-based luminescent signal. A decrease in luminescence in the presence of a test compound indicates inhibition of LH2.

Materials:

-

Recombinant human LH2 enzyme

-

Peptide substrate (e.g., a synthetic peptide containing lysine residues)

-

Cofactors: Ferrous chloride (FeCl₂), L-ascorbic acid, and α-ketoglutarate (α-KG)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100)

-

Succinate detection reagent kit (containing succinate recycling enzymes and luciferase)

-

384-well white opaque microplates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% enzyme activity) and wells with a known LH2 inhibitor as a positive control (0% enzyme activity).

-

Enzyme Addition: Prepare a solution of recombinant LH2 in assay buffer. Add a specific volume (e.g., 5 µL) of the enzyme solution to each well containing the test compound or DMSO.

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the test compound to interact with the enzyme.

-

Reaction Initiation: Prepare a substrate mix containing the peptide substrate, FeCl₂, L-ascorbic acid, and α-KG in assay buffer. Initiate the enzymatic reaction by adding a specific volume (e.g., 5 µL) of the substrate mix to each well.

-

Enzymatic Reaction: Incubate the plate at room temperature for a specified duration (e.g., 60 minutes) to allow the hydroxylation reaction to proceed.

-

Reaction Quenching and Signal Generation: Add the succinate detection reagent to each well. This reagent will stop the LH2 reaction and initiate the coupled enzymatic reactions that convert succinate to a luminescent signal.

-

Signal Detection: After a brief incubation to allow the luminescent signal to stabilize, measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the negative and positive controls. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Caption: Workflow for a high-throughput screening assay to identify LH2 inhibitors.

References

- 1. fixmytoys.com [fixmytoys.com]

- 2. amsbio.com [amsbio.com]

- 3. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]

- 4. amsbio.com [amsbio.com]

- 5. leadersrpmshop.com [leadersrpmshop.com]

- 6. Polaris - 2883860 - Polaris HD 4,500 Lb. Winch for sale online | eBay [ebay.com]

- 7. 1-(4-Methyl-2-(methylthio)-1,3-thiazol-5-yl)-3-(4-(2-pyridinyl)-1-piperazinyl)-1-propanone | C17H22N4OS2 | CID 198574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. polarispartshouse.com [polarispartshouse.com]

The Discovery and Synthesis of Lysyl Hydroxylase 2-IN-2: A Potent and Selective Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Lysyl hydroxylase 2 (LH2), an enzyme crucial for the formation of stabilizing collagen cross-links, has emerged as a significant target in the study of fibrotic diseases and cancer metastasis. The aberrant activity of LH2 contributes to the stiffening of the extracellular matrix, a condition that promotes tumor progression and invasion. This technical guide details the discovery and synthesis of "Lysyl hydroxylase 2-IN-2" (also known as compound 13), a potent and selective small-molecule inhibitor of LH2. This document provides a comprehensive overview of its biological activity, detailed experimental protocols for its synthesis and evaluation, and visual representations of its mechanism and experimental workflows, intended to aid researchers in the fields of oncology, fibrosis, and drug discovery.

Introduction to Lysyl Hydroxylase 2 (LH2) as a Therapeutic Target

Lysyl hydroxylases are a family of Fe(II) and α-ketoglutarate-dependent oxygenases that catalyze the hydroxylation of lysine (B10760008) residues in procollagen. There are three isoforms, LH1, LH2, and LH3, each with distinct roles in collagen modification. LH2 is of particular interest as it is primarily responsible for hydroxylating lysine residues in the telopeptide regions of fibrillar collagens. This post-translational modification is a prerequisite for the formation of hydroxylysine aldehyde-derived collagen cross-links (HLCCs), which are more stable and rigid than the lysine aldehyde-derived cross-links (LCCs).

Elevated levels and activity of LH2 have been implicated in various pathologies. In the context of cancer, increased LH2 expression leads to a higher proportion of HLCCs in the tumor stroma, resulting in a stiffer extracellular matrix that enhances tumor cell invasion and metastasis.[1] Similarly, in fibrotic diseases, excessive collagen cross-linking driven by LH2 contributes to the pathological accumulation of scar tissue. Consequently, the development of selective LH2 inhibitors presents a promising therapeutic strategy to counteract these disease processes.

Discovery of this compound (Compound 13)

This compound (compound 13) was identified through a structure-based drug design approach, evolving from initial hits obtained from a high-throughput screening (HTS).[1] The discovery process focused on a series of 1,3-diketone analogues. This chemical scaffold was chosen for its potential to chelate the Fe(II) ion in the active site of LH2 and to form hydrogen bonds with key residues.[2]

Compound 13 emerged from this series as a potent inhibitor of LH2 with an IC50 of approximately 500 nM.[1] Notably, it demonstrated significant selectivity for LH2 over the other isoforms, LH1 and LH3.[1] This selectivity is attributed to specific noncovalent interactions, particularly hydrogen bonding, between the 1-methyl piperazine (B1678402) moiety of compound 13 and the LH2-specific residue Arginine 661 (Arg661).[1]

Quantitative Biological Data

The biological activity of this compound (compound 13) has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity against Lysyl Hydroxylase Isoforms

| Compound | LH1 IC50 (μM) | LH2 IC50 (μM) | LH3 IC50 (μM) | LH2 Selectivity over LH1 (fold) | LH2 Selectivity over LH3 (fold) |

| This compound (13) | ~1.5 | ~0.5 | ~4.5 | ~3 | ~9 |

Data sourced from "Unleashing the Potential of 1,3-Diketone Analogues as Selective LH2 Inhibitors".[1]

Table 2: Selectivity Profile against Other Fe(II)/α-Ketoglutarate-Dependent Dioxygenases

| Compound | % Inhibition at 11 μM vs. L230 | % Inhibition at 11 μM vs. JMJD2A | % Inhibition at 11 μM vs. EGLN1 | % Inhibition at 11 μM vs. FTO |

| This compound (13) | < 20% | < 20% | < 20% | < 20% |

Data sourced from "Unleashing the Potential of 1,3-Diketone Analogues as Selective LH2 Inhibitors".[1]

Table 3: Effect on Cell Migration

| Cell Line | Treatment | Effect on Migration |

| 344SQ WT | This compound (Compound 13) | Dose-dependent reduction in migration.[1] |

| 344SQ LH2KO | This compound (Compound 13) | No significant effect on migration.[1] |

Data sourced from "Unleashing the Potential of 1,3-Diketone Analogues as Selective LH2 Inhibitors".[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound.

Synthesis of this compound (Compound 13)

The synthesis of compound 13 is achieved through the acylation of a meta-substituted acetophenone (B1666503) with an appropriate ester in the presence of a strong base.[3]

Reagents and Materials:

-

3'-(4-methylpiperazin-1-yl)acetophenone

-

Ethyl picolinate (B1231196)

-

Lithium bis(trimethylsilyl)amide (LiN(SiMe3)2)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (1N)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve 3'-(4-methylpiperazin-1-yl)acetophenone in anhydrous THF under an inert atmosphere (e.g., argon).

-

Cool the solution to -40 °C.

-

Slowly add a solution of lithium bis(trimethylsilyl)amide in THF to the reaction mixture.

-

Stir the mixture at -40 °C for 30 minutes.

-

Add ethyl picolinate to the reaction mixture.

-

Allow the reaction to stir at -40 °C for 6 hours.

-

Quench the reaction by the addition of 1N HCl.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound (compound 13).

Luminescence-Based Lysyl Hydroxylase 2 Activity Assay

This assay measures the activity of LH2 by quantifying the production of succinate (B1194679), a co-product of the hydroxylation reaction. The amount of succinate is determined using a succinate detection reagent that generates a luminescent signal.

Reagents and Materials:

-

Recombinant human LH2 enzyme

-

Collagen-like peptide substrate

-

Ascorbate

-

Fe(II) sulfate

-

α-ketoglutarate

-

This compound (or other test compounds)

-

Succinate detection reagent (e.g., from a commercial kit)

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Prepare a reaction buffer containing ascorbate, Fe(II) sulfate, and the collagen-like peptide substrate.

-

Add the test compound (this compound) at various concentrations to the wells of a 384-well plate. Include a DMSO control.

-

Add the LH2 enzyme to the wells.

-

Initiate the enzymatic reaction by adding α-ketoglutarate.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the succinate detection reagent according to the manufacturer's instructions.

-

Incubate for a further period to allow the luminescent signal to develop.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

Cell Migration Assay (Boyden Chamber Assay)

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

Reagents and Materials:

-

344SQ wild-type (WT) and LH2 knockout (KO) lung adenocarcinoma cells

-

Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

-

This compound

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Crystal violet staining solution

-

Cotton swabs

Procedure:

-

Culture 344SQ WT and LH2KO cells to sub-confluency.

-

Starve the cells in serum-free medium for 24 hours prior to the assay.

-

Resuspend the cells in serum-free medium containing various concentrations of this compound or DMSO as a vehicle control.

-

Add cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Seed the cell suspension into the upper chamber of the Transwell inserts.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a specified time (e.g., 24 hours) to allow for cell migration.

-

After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., methanol).

-

Stain the migrated cells with crystal violet solution.

-

Wash the inserts to remove excess stain and allow them to dry.

-

Elute the stain from the migrated cells using a destaining solution (e.g., 10% acetic acid).

-

Quantify the migrated cells by measuring the absorbance of the eluted stain at a specific wavelength (e.g., 590 nm) using a plate reader.

Visualizations

The following diagrams illustrate the key concepts related to this compound.

Caption: Synthetic workflow for this compound (Compound 13).

Caption: Overall experimental workflow for the evaluation of this compound.

Caption: Mechanism of action of Lysyl hydroxylase 2 and its inhibition by Compound 13.

Conclusion

This compound (compound 13) represents a significant advancement in the development of selective inhibitors for LH2. Its potency and selectivity, coupled with its demonstrated efficacy in a cellular model of cancer cell migration, underscore its potential as a valuable research tool and a lead compound for the development of novel therapeutics for cancer and fibrotic diseases. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the biology of LH2 and the therapeutic applications of its inhibitors.

References

The Biological Target of Lysyl Hydroxylase 2-IN-2: A Technical Guide to PLOD2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lysyl hydroxylase 2 (LH2), also known as Procollagen-lysine, 2-oxoglutarate 5-dioxygenase 2 (PLOD2), the biological target of the potent inhibitor "Lysyl hydroxylase 2-IN-2". This document details the critical role of PLOD2 in collagen biosynthesis and its implications in various pathological conditions, particularly cancer metastasis. Furthermore, it outlines the mechanism of action for inhibitors targeting this enzyme, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Introduction to Lysyl Hydroxylase 2 (PLOD2)

Lysyl hydroxylase 2 is a member of the lysyl hydroxylase family of enzymes, which are Fe(II) and α-ketoglutarate-dependent oxygenases.[1] Residing in the endoplasmic reticulum, PLOD2 plays a crucial role in the post-translational modification of procollagen.[2] Specifically, it catalyzes the hydroxylation of lysine (B10760008) residues within the telopeptide regions of fibrillar collagens.[3][4] This hydroxylation is a rate-limiting step for the formation of stable, mature collagen cross-links of the hydroxylysine-aldehyde pathway. These cross-links are essential for the biomechanical stability of the extracellular matrix (ECM).

Aberrant PLOD2 activity has been implicated in several diseases. In the context of cancer, upregulation of PLOD2 is associated with increased tumor stiffness, metastasis, and poor prognosis in various cancers, including head and neck squamous cell carcinoma, glioma, breast cancer, and prostate cancer.[3] The enzyme is often upregulated under hypoxic conditions through the action of hypoxia-inducible factor-1α (HIF-1α).

This compound: A Potent PLOD2 Inhibitor

This compound is a potent and specific small molecule inhibitor of PLOD2. Its inhibitory activity makes it a valuable tool for studying the function of PLOD2 and a potential therapeutic agent for diseases driven by aberrant collagen cross-linking.

Quantitative Data on Inhibitor Activity

The following table summarizes the key quantitative data for this compound and the general effects of PLOD2 inhibition on cellular processes.

| Parameter | Value/Effect | Cell Line/System | Reference |

| This compound IC50 | ~500 nM | Enzymatic Assay | |

| Effect on Cell Migration | Inhibition of migration in wild-type cells | 344SQ | |

| Effect on Cell Migration in PLOD2 KO | No impediment of migration | 344SQ PLOD2 knockout | |

| PLOD2 Knockdown on Glioma Cell Invasion | Significantly decreased number of invaded cells | U87 and U251 | |

| PLOD2 Knockdown on HNSCC Cell Invasion | Significantly blunted invasive capacity | In vitro studies | [3] |

Signaling Pathways Involving PLOD2

PLOD2 is integrated into key cellular signaling pathways that regulate cell proliferation, migration, and invasion, particularly in the context of cancer. Its expression is regulated by upstream signals, and its activity influences downstream cellular processes.

Upstream Regulation of PLOD2 by Hypoxia

Under hypoxic conditions, often found in the tumor microenvironment, the transcription factor HIF-1α is stabilized and activates the transcription of the PLOD2 gene.

Downstream Effects of PLOD2 on Cell Migration and Invasion

PLOD2's enzymatic activity leads to the formation of stable collagen cross-links, which stiffens the extracellular matrix and promotes cell migration and invasion. Furthermore, PLOD2 has been shown to influence intracellular signaling pathways such as the PI3K/Akt pathway.

Experimental Protocols

The study of PLOD2 and its inhibitors involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro PLOD2 Enzymatic Assay

This assay is used to determine the inhibitory activity of compounds like this compound. A non-radioactive, luminescence-based assay measures the amount of succinate (B1194679) produced, which is a co-product of the hydroxylation reaction catalyzed by PLOD2.[1]

Protocol:

-

Reagents: Recombinant human PLOD2, synthetic peptide substrate, Fe(II), α-ketoglutarate, ascorbic acid, and a succinate detection reagent (e.g., Succinate-Glo™ Assay).

-

Procedure: a. Prepare a reaction mixture containing the PLOD2 enzyme, peptide substrate, and co-factors in a suitable buffer. b. Add the inhibitor (e.g., this compound) at various concentrations. c. Initiate the reaction by adding α-ketoglutarate. d. Incubate at 37°C for a defined period. e. Stop the reaction and add the succinate detection reagent. f. Measure the luminescence, which is proportional to the amount of succinate produced and thus the enzyme activity. g. Calculate the IC50 value by plotting the enzyme activity against the inhibitor concentration.

Cell Migration and Invasion Assays

These assays are crucial for evaluating the functional consequences of PLOD2 inhibition on cancer cell motility.

Protocol:

-

Setup: Use Transwell inserts with a porous membrane (e.g., 8 µm pores).

-

Cell Seeding: Seed cancer cells (e.g., 344SQ, U87, or U251) in serum-free media in the upper chamber of the Transwell insert. The cells can be pre-treated with the PLOD2 inhibitor or a vehicle control.

-

Chemoattractant: Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours).

-

Analysis: a. Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. b. Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet). c. Count the number of migrated cells in several microscopic fields. d. Compare the number of migrated cells between the inhibitor-treated and control groups.

This assay is similar to the migration assay but includes a layer of extracellular matrix material to assess the invasive potential of the cells.

Protocol:

-

Coating: Coat the upper surface of the Transwell membrane with a layer of Matrigel or a similar basement membrane extract.

-

Procedure: Follow the same procedure as the Transwell migration assay. The cells must degrade the matrix to invade and migrate to the lower surface.

-

Analysis: Quantify the number of invaded cells as described for the migration assay.

Western Blot Analysis

Western blotting is used to determine the protein levels of PLOD2 and downstream signaling molecules.

Protocol:

-

Cell Lysis: Lyse cells treated with or without a PLOD2 inhibitor to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Electrophoresis: Separate the proteins by size using SDS-PAGE.

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-PLOD2, anti-phospho-Akt) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow for Assessing PLOD2 Inhibition

The following diagram illustrates a typical workflow for evaluating a PLOD2 inhibitor.

Conclusion

PLOD2 is a critical enzyme in collagen biosynthesis with a well-established role in promoting cancer metastasis. Its enzymatic activity, leading to stable collagen cross-linking, and its influence on pro-migratory signaling pathways make it an attractive therapeutic target. "this compound" is a potent and specific inhibitor of PLOD2 that serves as a valuable research tool and a promising lead for the development of anti-metastatic therapies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the inhibition of PLOD2.

References

"Lysyl hydroxylase 2-IN-2" role in collagen biosynthesis

A Technical Guide to Lysyl Hydroxylase 2 (PLOD2) and the Inhibitor "Lysyl Hydroxylase 2-IN-2" in Collagen Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lysyl hydroxylase 2 (LH2), encoded by the PLOD2 gene, is a critical enzyme in the post-translational modification of collagen. It specifically hydroxylates lysine (B10760008) residues within the telopeptide regions of procollagen (B1174764) chains. This hydroxylation is the rate-limiting step for the formation of hydroxylysine-aldehyde derived collagen cross-links (HLCCs), which are more stable and biochemically distinct from the lysine-aldehyde derived cross-links (LCCs) found in most soft tissues.[1][2][3] The resulting increase in HLCCs leads to enhanced collagen network stabilization, increased tissue stiffness, and reduced degradability.[4] Dysregulation and upregulation of PLOD2 are implicated in the progression of various pathologies, including fibrosis and cancer metastasis, by creating a stiffer, pro-invasive extracellular matrix (ECM).[4][5][6][7] This guide details the function of LH2, its regulatory pathways, methods for its study, and the characteristics of the inhibitor, this compound.

The Role of Lysyl Hydroxylase 2 in Collagen Biosynthesis

The biosynthesis of mature, functional collagen is a multi-step process involving extensive post-translational modifications. LH2, a member of the Fe(II)/αKG-dependent oxygenase superfamily, plays a pivotal role in the collagen cross-linking pathway.[8]

Mechanism of Action:

-

Intracellular Hydroxylation: Inside the endoplasmic reticulum, LH2 catalyzes the hydroxylation of specific lysine residues in the N- and C-terminal telopeptides of fibrillar procollagen molecules (e.g., type I collagen).[5][9] This is distinct from PLOD1 and PLOD3, which primarily hydroxylate lysines within the triple-helical domain.[5]

-

Secretion and Cross-Linking Initiation: Following hydroxylation and assembly into a triple helix, procollagen is secreted into the extracellular space. Here, lysyl oxidase (LOX) family enzymes oxidatively deaminate the ε-amino group of specific lysine and hydroxylysine residues in the telopeptides, forming reactive aldehydes (allysine and hydroxyallysine, respectively).[5][10]

-

Cross-Link Formation: These aldehydes spontaneously react with other lysine or hydroxylysine residues in neighboring collagen molecules to form divalent cross-links. The action of LH2 is critical for the formation of hydroxyallysine, which leads to stable, trivalent cross-links like pyridinoline (B42742) (Pyr) and dihydroxylysinonorleucine (DHLNL).[6][11] In the absence of LH2 activity, the less stable lysine-aldehyde pathway predominates, forming cross-links such as hydroxylysinonorleucine (HLNL) and dehydro-histidinohydroxymerodesmosine.[1][11]

The "cross-link switch" from the LCC to the HLCC pathway, mediated by LH2, is a hallmark of fibrotic tissue and tumor stroma, contributing to increased tissue stiffness and resistance to degradation by matrix metalloproteinases.[3][4]

Quantitative Data

The following tables summarize key quantitative data related to LH2 and its inhibition.

Table 1: Inhibitor Activity

| Compound | Target | IC50 | Cell Line | Effect | Reference |

|---|

| this compound | Lysyl Hydroxylase 2 (LH2) | ~500 nM | 344SQ WT | Inhibits cell migration |[12] |

Table 2: Impact of LH2 Expression on Collagen Cross-Links

| Condition | Cell Line | Cross-Link Ratio (DHLNL/HLNL) | Pyridinoline (Pyr) Level | Key Finding | Reference |

|---|---|---|---|---|---|

| LH2b Overexpression (S clones) | MC3T3-E1 | Increased by 76% and 140% vs. control | Increased by 100% and 150% vs. control | LH2b shifts cross-linking to the hydroxylysine-aldehyde pathway. | [11] |

| LH2b Knockdown (AS clones) | MC3T3-E1 | Decreased by 56% and 73% vs. control | Not detected | LH2b is critical for the formation of mature pyridinoline cross-links. | [11] |

| LH2 Knockout (LH2KO) | MC3T3 | Hylald-derived cross-links completely absent | Not specified | Hylald-derived cross-links are replaced by Lysald-derived cross-links. |[1] |

Signaling Pathways Regulating PLOD2 Expression

The expression of the PLOD2 gene is tightly regulated by key signaling pathways implicated in fibrosis and cancer, primarily the Transforming Growth Factor-β (TGF-β) and Hypoxia-Inducible Factor-1α (HIF-1α) pathways.

TGF-β Signaling Pathway

TGF-β1 is a potent inducer of fibrosis and promotes PLOD2 expression.[13][14] The canonical pathway involves the binding of TGF-β1 to its receptor, leading to the phosphorylation and activation of SMAD3. Activated SMAD3 then translocates to the nucleus, where it complexes with the transcription factor SP1 to bind to the PLOD2 promoter and enhance its expression.[13][14] This activation is also associated with epigenetic changes, including increased acetylation of histones H3 and H4 at the promoter region.[13]

Hypoxia / HIF-1α Signaling Pathway

Intratumoral hypoxia is a common feature of solid tumors and a driver of metastasis.[15] Under hypoxic conditions, the transcription factor HIF-1α is stabilized and accumulates. HIF-1α then translocates to the nucleus and activates the transcription of target genes, including PLOD2.[15][16][17][18] This upregulation of LH2 under hypoxia promotes the formation of a stiff, cross-linked collagen matrix that facilitates cancer cell invasion and metastasis.[15][17]

Experimental Protocols

This section provides an overview of key methodologies for studying LH2 and collagen cross-linking.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the impact of LH2 on cellular function and the ECM.

Protocol: Western Blot for LH2 Detection

Objective: To quantify LH2 protein levels in cell lysates.

-

Cell Lysis: Culture cells to desired confluency and apply treatments. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by size on an 8-10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PLOD2/LH2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Detection: After further washing steps, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Use a loading control like β-actin or GAPDH to normalize protein levels.

Protocol: Lysyl Hydroxylase Activity Assay (HPLC-based)

Objective: To measure the enzymatic activity of LH2 by detecting the formation of hydroxylysine. This is a generalized protocol based on established principles.[19][20]

-

Substrate Preparation: Use a synthetic peptide substrate that mimics the collagen telopeptide sequence recognized by LH2.

-

Enzyme Reaction: Prepare a reaction mixture containing:

-

Enzyme source (e.g., purified recombinant LH2 or cell lysate)

-

Peptide substrate

-

Cofactors: FeSO₄, 2-oxoglutarate, and Ascorbic Acid

-

Reaction Buffer (e.g., Tris-HCl, pH 7.8)

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes). Stop the reaction by adding an acid (e.g., HCl).

-

Derivatization: Derivatize the amino acids in the reaction mixture using a fluorescent tag (e.g., dansyl chloride) to enable detection.

-

RP-HPLC Analysis: Separate the derivatized substrate and product peptides using reverse-phase high-performance liquid chromatography (RP-HPLC).[19]

-

Quantification: Quantify the amount of hydroxylysine-containing product peptide by integrating the area of its corresponding peak in the chromatogram. Enzyme activity can be expressed as the amount of product formed per unit time per amount of enzyme.

Protocol: Analysis of Collagen Cross-Links by LC-MS/MS

Objective: To quantify the different types of collagen cross-links (e.g., DHLNL, HLNL, Pyr) in isolated ECM or tissue samples.[21][22]

-

Sample Preparation: Isolate the insoluble collagen fraction from cell culture ECM or tissue homogenates.

-

Acid Hydrolysis: Hydrolyze the purified collagen samples in 6 M HCl at ~110°C for 18-24 hours to break down the protein into individual amino acids and cross-link products.

-

Solid Phase Extraction (SPE): Partially purify the cross-links from the acid hydrolysate using a solid-phase extraction column to remove interfering substances.[21]

-

LC-MS/MS Analysis: Separate the cross-links using liquid chromatography (LC) and detect and quantify them using tandem mass spectrometry (MS/MS). The system is operated in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each cross-link of interest.

-

Data Analysis: Quantify the cross-links by comparing the peak areas from the samples to those of a standard curve generated with purified cross-link standards. Results are typically expressed as moles of cross-link per mole of collagen.

Conclusion and Future Directions

Lysyl hydroxylase 2 is a key modulator of the extracellular matrix, directly influencing collagen stability, tissue stiffness, and pathological progression in fibrosis and cancer. Its specific role in catalyzing the formation of stable hydroxylysine-aldehyde derived cross-links makes it a high-value target for therapeutic intervention. The development of specific inhibitors, such as this compound, offers a promising strategy to disrupt the pro-invasive and pro-fibrotic microenvironment. Future research should focus on elucidating the full range of LH2's functions, developing more potent and selective inhibitors, and advancing these compounds into preclinical and clinical studies to combat diseases driven by aberrant collagen cross-linking.

References

- 1. "Lysyl Hydroxylase 2 Mediated Collagen Post-Translational Modifications" by Masahiko Terajima, Yuki Taga et al. [digitalcommons.library.tmc.edu]

- 2. Lysyl Hydroxylase 2 Is Secreted by Tumor Cells and Can Modify Collagen in the Extracellular Space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. Collagen cross-linking mediated by lysyl hydroxylase 2: an enzymatic battlefield to combat fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Roles of PLODs in Collagen Synthesis and Cancer Progression [frontiersin.org]

- 6. Procollagen-lysine 2-oxoglutarate 5-dioxygenase 2 promotes collagen cross-linking and ECM stiffening to induce liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lysyl hydroxylase 2-induced collagen cross-link switching promotes metastasis in head and neck squamous cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Computational Investigation of a Series of Small Molecules as Potential Compounds for Lysyl Hydroxylase-2 (LH2) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lysyl hydroxylase 2 is a specific telopeptide hydroxylase, while all three isoenzymes hydroxylate collagenous sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. quantitative determination of collagen cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lysyl hydroxylase-2b directs collagen cross-linking pathways in MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. amsbio.com [amsbio.com]

- 13. Procollagen Lysyl Hydroxylase 2 Expression Is Regulated by an Alternative Downstream Transforming Growth Factor β-1 Activation Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Procollagen Lysyl Hydroxylase 2 Expression Is Regulated by an Alternative Downstream Transforming Growth Factor β-1 Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Hypoxia-induced PLOD2 promotes proliferation, migration and invasion via PI3K/Akt signaling in glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hypoxia-inducible Factor 1 (HIF-1) Promotes Extracellular Matrix Remodeling under Hypoxic Conditions by Inducing P4HA1, P4HA2, and PLOD2 Expression in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hypoxia-inducible factor 1 (HIF-1) promotes extracellular matrix remodeling under hypoxic conditions by inducing P4HA1, P4HA2, and PLOD2 expression in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development of a convenient peptide-based assay for lysyl hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Assay of protocollagen lysyl hydroxylase activity in the skin of human subjects and changes in the activity with age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Measurement of Collagen Cross-Links from Tissue Samples by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Methodology to Quantify Collagen Subtypes and Crosslinks: Application in Minipig Cartilages - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Inhibitory Power of Lysyl Hydroxylase 2-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysyl hydroxylase 2 (LH2), also known as procollagen-lysine, 2-oxoglutarate 5-dioxygenase 2 (PLOD2), plays a critical role in the post-translational modification of collagen, a key component of the extracellular matrix. Its enzymatic activity is crucial for the formation of stabilized collagen cross-links, a process implicated in various fibrotic diseases and cancer metastasis. This technical guide delves into the inhibitory effects and mechanism of action of "Lysyl hydroxylase 2-IN-2" (also referred to as compound 13), a potent and selective small molecule inhibitor of LH2. We will explore its impact on cellular functions, detail the experimental methodologies used for its characterization, and visualize the pertinent biological pathways and experimental workflows.

Core Inhibitory Effects of this compound

"this compound" has been identified as a potent inhibitor of the enzymatic activity of LH2. Its primary inhibitory effects are summarized below.

Quantitative Inhibitory Data

The inhibitory potency of "this compound" against LH2 has been quantitatively determined through in vitro enzymatic assays. Furthermore, its selectivity has been assessed against other lysyl hydroxylase isoforms.

| Target Enzyme | Inhibitor | IC50 | Selectivity vs. LH1 | Selectivity vs. LH3 |

| Lysyl Hydroxylase 2 (LH2/PLOD2) | This compound (compound 13) | ~500 nM[1][2] | ~3-fold[2] | ~9-fold[2] |

Cellular Effects: Inhibition of Cancer Cell Migration

A key pathological role of LH2 is its contribution to cancer cell migration and metastasis. "this compound" has demonstrated a significant, dose-dependent inhibition of cancer cell migration in an LH2-dependent manner.

| Cell Line | Treatment | Effect on Migration | Reference |